molecular formula C20H18N2OS2 B2832012 2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-87-6

2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2832012
CAS RN: 686770-87-6
M. Wt: 366.5
InChI Key: RCFWZRJMLRFTEC-UHFFFAOYSA-N
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Description

The compound “2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can vary. For example, 2,5-Dimethyl-4,6-diphenylpyrido[2,3-d]pyrimidin-7(8H)-one is a pale-yellow solid with a melting point of 225–226°C .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study conducted by Gangjee et al. (2008) synthesized classical and nonclassical antifolates based on the thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including analogues with varied substituents, were synthesized as potential treatments for cancer due to their ability to inhibit key enzymes involved in nucleotide biosynthesis (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity of Thienopyrimidine Derivatives

Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives with different functional groups. These compounds showed potent anticancer activity comparable to doxorubicin against several human cancer cell lines, highlighting the potential of thienopyrimidine scaffolds in developing new antitumor agents (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

La Motta et al. (2007) explored 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors. These compounds showed significant inhibitory potency and antioxidant properties, suggesting their potential in treating complications of diabetes mellitus by inhibiting the aldose reductase enzyme and mitigating oxidative stress (La Motta et al., 2007).

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties . Future research will likely continue to explore the therapeutic potential of these compounds in various medical applications.

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-14-7-5-6-8-15(14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWZRJMLRFTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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